Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as ester, amine, and thioxoimidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzyl alcohol and 4-methoxyphenylamine. These intermediates are then subjected to various reactions including esterification, amidation, and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(dimethylamino)benzoate
- Ethyl 4-aminobenzoate
- 3,4-Dimethoxybenzyl alcohol
Uniqueness
Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is unique due to its complex structure and the presence of multiple functional groups. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H31N3O7S |
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Molecular Weight |
577.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(3,4-dimethoxyphenyl)methyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C30H31N3O7S/c1-5-40-29(36)20-7-11-22(12-8-20)33-28(35)24(17-27(34)31-21-9-13-23(37-2)14-10-21)32(30(33)41)18-19-6-15-25(38-3)26(16-19)39-4/h6-16,24H,5,17-18H2,1-4H3,(H,31,34) |
InChI Key |
WPTPJVIQRZABEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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